molecular formula C6H15ClSi B140506 Chlorotriethylsilane CAS No. 994-30-9

Chlorotriethylsilane

Cat. No. B140506
CAS RN: 994-30-9
M. Wt: 150.72 g/mol
InChI Key: DCFKHNIGBAHNSS-UHFFFAOYSA-N
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Patent
US05440063

Procedure details

A four-necked flask was equipped with a condenser, thermometer, dropping funnel, and stirrer was charged with 12.9 g (0.10 mol) of dimethyldichlorosilane and 0.27 g (0.002 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, 5.8 g (0.05 mol) of triethylsilane was added dropwise over 30 minutes. Thereafter, agitation was continued for one hour while the flask was kept at 30° C. 0.28 g (0,002 mol) of o-dimethoxy-benzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and triethylchlorosilane were isolated from reaction solution by distillation. There were obtained 3.78 g of dimethylchlorosilane and 7.37 g of triethylchlorosilane in a yield of 80% and 98%, respectively.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-:7].[Cl-].[Cl-].[CH2:10]([SiH:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11].COC1C=CC=CC=1OC>>[CH3:1][SiH:2]([CH3:5])[Cl:3].[CH2:10]([Si:12]([CH2:15][CH3:16])([CH2:13][CH3:14])[Cl:7])[CH3:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
0.27 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
0.28 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
were agitated with the stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask was equipped with a condenser
CUSTOM
Type
CUSTOM
Details
was kept at 30° C
STIRRING
Type
STIRRING
Details
was agitated for a further one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[SiH](Cl)C
Name
Type
product
Smiles
C(C)[Si](Cl)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05440063

Procedure details

A four-necked flask was equipped with a condenser, thermometer, dropping funnel, and stirrer was charged with 12.9 g (0.10 mol) of dimethyldichlorosilane and 0.27 g (0.002 mol) of AlCl3, which were agitated with the stirrer. To the flask at room temperature, 5.8 g (0.05 mol) of triethylsilane was added dropwise over 30 minutes. Thereafter, agitation was continued for one hour while the flask was kept at 30° C. 0.28 g (0,002 mol) of o-dimethoxy-benzene was added to the reaction solution which was agitated for a further one hour. Dimethylchlorosilane and triethylchlorosilane were isolated from reaction solution by distillation. There were obtained 3.78 g of dimethylchlorosilane and 7.37 g of triethylchlorosilane in a yield of 80% and 98%, respectively.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
0.28 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-:7].[Cl-].[Cl-].[CH2:10]([SiH:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11].COC1C=CC=CC=1OC>>[CH3:1][SiH:2]([CH3:5])[Cl:3].[CH2:10]([Si:12]([CH2:15][CH3:16])([CH2:13][CH3:14])[Cl:7])[CH3:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C
Name
Quantity
0.27 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
0.28 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
were agitated with the stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask was equipped with a condenser
CUSTOM
Type
CUSTOM
Details
was kept at 30° C
STIRRING
Type
STIRRING
Details
was agitated for a further one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[SiH](Cl)C
Name
Type
product
Smiles
C(C)[Si](Cl)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.